GSK143 is a synthetic organic compound recognized for its potent and selective inhibition of spleen tyrosine kinase, an enzyme critical in various immune signaling pathways. This compound has garnered attention in both scientific research and potential therapeutic applications due to its favorable physicochemical properties, including good aqueous solubility and oral bioavailability. GSK143 is classified as a spleen tyrosine kinase inhibitor, which positions it as a valuable tool in the study of immune responses and related diseases.
GSK143 was developed as part of research efforts aimed at creating selective inhibitors of spleen tyrosine kinase. It belongs to a class of compounds that have shown promise in treating autoimmune diseases, chronic lymphocytic leukemia, and inflammatory conditions. The compound's development is documented in various scientific publications and patents, highlighting its significance in medicinal chemistry and pharmacology .
The synthesis of GSK143 involves multiple steps, beginning with the preparation of key intermediates. Industrial production methods are optimized for scalability and cost-effectiveness, employing techniques such as continuous flow chemistry and automated synthesis to enhance efficiency. The synthesis typically requires the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
GSK143 has a complex molecular structure that contributes to its biological activity. The compound's structure features multiple functional groups that facilitate its interaction with the target enzyme.
GSK143 participates in various chemical reactions, which can modify its structure and biological activity. Key reactions include:
GSK143 acts primarily as a selective inhibitor of spleen tyrosine kinase. By inhibiting this enzyme, GSK143 disrupts signaling pathways associated with immune receptors like the B cell receptor and Fc receptors.
GSK143 exhibits several notable physical and chemical properties:
GSK143 has diverse applications across various fields:
Spleen tyrosine kinase (SYK) is a cytoplasmic non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It serves as a critical signaling hub for immunoreceptor tyrosine-based activation motifs (ITAMs), linking surface receptor engagement to intracellular cascades regulating proliferation, differentiation, and inflammatory responses [3] [6]. Dysregulated SYK activity drives pathological processes in autoimmune diseases, inflammation, and hematologic cancers, making it a compelling therapeutic target.
Upon B-cell receptor (BCR) engagement, SYK is recruited to phosphorylated ITAMs on CD79A/CD79B subunits. This triggers:
GSK143 potently disrupts this cascade by inhibiting SYK phosphorylation (pIC₅₀ = 7.5), abrogating early BCR signaling events. At 1 μM, it blocks SYK phosphorylation and calcium flux in CLL cells within 30 minutes, reducing viability (IC₅₀ = 323 nM) [1] [7].
Table 1: Selectivity Profile of Clinical-Stage SYK Inhibitors
Compound | SYK pIC₅₀ | Selectivity vs ZAP-70 | Key Indications | Development Phase |
---|---|---|---|---|
GSK143 | 7.5 | 600-fold | Inflammation, CLL | Preclinical |
Fostamatinib (R406) | 6.8 | 10-fold | ITP, Autoimmunity | FDA-approved (ITP) |
Entospletinib | 8.2 | 300-fold | B-cell malignancies | Phase III |
Sovleplenib | 9.1 | >500-fold | B-cell lymphoma | Phase I/II |
Data compiled from [1] [3] [9]
SYK integrates signaling from diverse receptors implicated in inflammation:
Table 2: SYK Inhibition in Preclinical Models of Inflammation
Disease Model | GSK143 Dose/Regimen | Key Outcomes | Mechanistic Insight |
---|---|---|---|
Intestinal Manipulation (Mice) | 0.1–10 mg/kg oral | Reduced immune cell recruitment in muscularis | Blocked FcR/Erk signaling |
Cutaneous Arthus (Rat) | 10–30 mg/kg oral | 50–70% inhibition of inflammation | Suppressed immune complex-driven vasculitis |
Bone Marrow Macrophages | 0.1–10 μM in vitro | Concentration-dependent cytokine reduction | Inhibited SYK/NF-κB axis |
SYK is aberrantly activated in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL) via:
GSK143 targets these mechanisms through:
Table 3: Efficacy of GSK143 in Hematologic Malignancy Models
Malignancy | Model System | GSK143 Activity | Molecular Targets |
---|---|---|---|
CLL | Primary patient cells | IC₅₀ = 323 nM; blocks SYK phosphorylation | SYK, Ca²⁺ flux, PLCγ |
AML | LSC-enriched KG1 cells | Reduces CD34⁺CD38⁻ population by 70% | STAT5, MYC, mitochondrial genes |
DLBCL | REC-1 cell line | Induces apoptosis at IC₅₀ < 500 nM | SYK/BLNk/ERK axis |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7